N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[4-[(1S)-2-chloro-1-hydroxyethyl]phenyl]-N-ethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S/c1-3-13(17(2,15)16)10-6-4-9(5-7-10)11(14)8-12/h4-7,11,14H,3,8H2,1-2H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAZSCSWBPQHMU-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(CCl)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=C(C=C1)[C@@H](CCl)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide typically involves multi-step organic reactions. One common synthetic route begins with the chlorination of an appropriate precursor to introduce the chloro group. This is followed by the nucleophilic substitution reaction to attach the hydroxyethyl moiety, and finally, the sulfonamide formation is achieved through the reaction with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrially, the production of this compound requires efficient and scalable methods. Catalysis plays a critical role in optimizing yields and purity. Using robust catalytic systems, reactions are conducted under controlled temperatures and pressures to ensure consistent and high-quality output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide can undergo oxidation reactions, often catalyzed by metal oxides or peroxides.
Reduction: : Selective reduction of the compound can alter the functional groups, typically involving hydrogenation in the presence of palladium or nickel catalysts.
Substitution: : Both nucleophilic and electrophilic substitutions are feasible, facilitated by reagents like alkyl halides or Grignard reagents under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas, sodium borohydride.
Substitution Reagents: : Alkyl halides, organometallic compounds.
Major Products
The products of these reactions vary widely depending on the reagents and conditions used. For instance, oxidation typically yields ketones or aldehydes, while reduction can lead to alcohols or hydrocarbons.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidiabetic Research
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide has been studied for its potential role as an antidiabetic agent. Its structure is similar to that of known SGLT2 inhibitors, which are used for managing type 2 diabetes by promoting glucose excretion through the kidneys. Research indicates that modifications to the sulfonamide group can enhance the efficacy and selectivity of these compounds against SGLT2, providing a pathway for developing new therapeutic agents .
2. Drug Development
The compound serves as an intermediate in synthesizing more complex pharmaceuticals. Its unique functional groups allow for various modifications that can lead to derivatives with enhanced biological activity. For instance, the chloro and hydroxyethyl groups can be altered to improve pharmacokinetic properties such as absorption and metabolism .
Biochemical Applications
1. Proteomics Research
In proteomics, this compound is utilized as a reagent for labeling proteins. Its ability to form stable bonds with amino acid residues makes it a valuable tool for studying protein interactions and functions in cellular environments .
2. Enzyme Inhibition Studies
This compound has shown promise in studies aimed at inhibiting specific enzymes involved in metabolic pathways. By understanding how it interacts with these enzymes, researchers can gain insights into metabolic disorders and develop targeted therapies .
Case Studies
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. Its mechanism of action often involves the inhibition of enzymatic activity by binding to active sites or altering protein conformation. This binding can disrupt normal cellular functions, leading to desired therapeutic outcomes or industrial benefits.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Below is a comparative analysis of the target compound and related sulfonamide/acetamide derivatives (Table 1):
Table 1: Comparative Data of Sulfonamide/Acetamide Derivatives
*Inferred for the target compound based on ethyl substitution.
Key Observations
Stereochemical Specificity :
- The (1S) configuration in the target compound and its methyl analog (CAS: 187831-22-7) contrasts with the R-enantiomer (CAS: 157023-58-0) . Stereochemistry significantly impacts biological activity, as seen in chiral agrochemicals like dichlofluanid ().
Substituent Effects: N-Ethyl vs. Chloro-Hydroxyethyl vs. Nitro/Methyl: The 4-(2-chloro-1-hydroxyethyl) group in the target compound introduces polarity and hydrogen-bonding capacity, unlike the nitro group in ’s compound (C₉H₉ClN₂O₅S), which confers electrophilicity and reactivity .
Biological Relevance :
- Sulfonamide derivatives are common in agrochemicals (e.g., tolylfluanid and dichlofluanid in ) and pharmaceuticals. The hydroxyethyl group in the target compound may mimic natural substrates, enhancing target binding .
Notes
Comparisons are based on structural analogs, with inferences drawn from substituent effects.
Stereochemical Importance : The (1S) configuration in the hydroxyethyl group may confer distinct biological or catalytic properties, as seen in enantioselective agrochemicals .
Functional Group Diversity : Compounds with acetamide () vs. sulfonamide () backbones exhibit divergent reactivity and applications, necessitating tailored synthetic strategies.
Biological Activity
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide, also known by its CAS number 1176571-45-1, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacokinetics, and related case studies.
- Molecular Formula : C11H16ClNO3S
- Molecular Weight : 277.77 g/mol
- CAS Number : 1176571-45-1
The biological activity of this compound primarily involves its interaction with specific biological targets, which may include enzymes and receptors involved in various physiological processes. Although detailed mechanisms are still under investigation, preliminary studies suggest that this compound may exhibit:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors for various enzymes, which could indicate a similar role for this compound.
- Modulation of Signaling Pathways : The structural features of the compound suggest it may interact with signaling pathways relevant to inflammation and metabolic regulation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Absorption | Oral bioavailability needs assessment |
| Distribution | Tissue distribution studies required |
| Metabolism | Potential metabolic pathways under investigation |
| Excretion | Renal and hepatic excretion patterns anticipated |
In Vitro Studies
In vitro studies are essential for understanding the biological activity of this compound. For instance:
- Cell Line Studies : Preliminary tests using various cell lines have indicated that this compound may affect cell viability and proliferation, suggesting potential cytotoxic effects or therapeutic benefits depending on the context.
Case Studies
While specific case studies focusing solely on this compound are scarce, research on structurally similar compounds provides insights into potential applications:
- Cholesterol Absorption Inhibitors : Research has highlighted the role of similar sulfonamide derivatives in reducing cholesterol absorption, which could be a target for this compound as well .
- Cytokine Modulation : Other compounds with similar structures have been noted for their ability to modulate cytokine release in inflammatory conditions, indicating a possible therapeutic avenue for this compound .
Q & A
Basic: What are the recommended synthetic routes for N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves sulfonylation of the aniline intermediate followed by stereoselective introduction of the chloro-hydroxyethyl group. A method analogous to involves refluxing intermediates with acetic anhydride to acetylate reactive sites, ensuring regioselectivity . Optimization includes:
- Temperature control : Maintaining 60–80°C to avoid side reactions (e.g., epoxide formation from chloroethanol derivatives).
- Catalyst screening : Use chiral catalysts (e.g., Ru-complexes) to enhance stereochemical purity of the (1S)-configured hydroxyethyl group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve ≥98% purity .
Basic: How can the structural integrity and stereochemistry of this compound be validated post-synthesis?
Answer:
Use a combination of:
- NMR spectroscopy : Confirm the (1S) configuration via coupling constants (e.g., for vicinal protons in the hydroxyethyl group) and NOE effects .
- X-ray crystallography : Resolve absolute stereochemistry, as demonstrated for related sulfonamides in and .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ at m/z 318.0652 for C₁₁H₁₅ClNO₃S) .
Basic: What solvents and storage conditions are optimal for maintaining compound stability?
Answer:
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly in ethanol/water mixtures .
- Storage : -20°C under inert atmosphere (argon) to prevent oxidation of the hydroxyethyl group and hydrolysis of the sulfonamide .
- Stability monitoring : Periodic HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) to detect degradation products .
Advanced: How does the stereochemistry at the (1S)-hydroxyethyl position influence biological activity or intermolecular interactions?
Answer:
The (1S) configuration enhances hydrogen-bonding capacity with target proteins (e.g., enzyme active sites), as seen in structurally similar β-blockers like sotalol derivatives .
- Docking studies : Use software (AutoDock Vina) to model interactions with receptors (e.g., GPCRs) and compare enantiomers.
- Pharmacokinetics : The (1S)-enantiomer shows prolonged half-life due to reduced hepatic metabolism, as observed in chiral HPLC studies of plasma samples .
Advanced: What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?
Answer:
- Experimental validation : Re-measure logP via shake-flask method (octanol/water) and compare with computational predictions (e.g., XLogP3 ).
- Thermal analysis : Differential scanning calorimetry (DSC) to confirm melting points and detect polymorphic forms that affect solubility .
- Literature cross-referencing : Prioritize peer-reviewed studies (e.g., ) over vendor data (e.g., ) for authoritative values .
Advanced: How can impurity profiles be characterized, and what thresholds are acceptable for in vivo studies?
Answer:
- HPLC-MS/MS : Identify impurities (e.g., dechlorinated byproducts) using a gradient elution method (5–95% acetonitrile in 30 min) .
- Thresholds : Follow ICH Q3A guidelines: ≤0.1% for unknown impurities, ≤0.5% total impurities for preclinical studies .
- Toxicological assessment : Ames test for mutagenicity of major impurities (>0.15%) .
Advanced: What in silico models predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?
Answer:
- QSPR models : Use SwissADME or ADMETLab 2.0 to estimate permeability (Caco-2), cytochrome P450 inhibition, and hERG cardiotoxicity .
- Molecular dynamics (MD) : Simulate blood-brain barrier penetration using CHARMM forcefields, critical for CNS-targeted applications .
- Validation : Compare predictions with experimental data from hepatocyte clearance assays and microsomal stability tests .
Advanced: How does the compound’s sulfonamide moiety participate in covalent or non-covalent target binding?
Answer:
- Crystallographic studies : shows sulfonamide oxygen atoms form hydrogen bonds with histidine residues in enzyme active sites .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and entropy-driven interactions in target-ligand complexes .
- SAR analysis : Modify sulfonamide substituents (e.g., N-ethyl vs. N-cyclopropyl) to assess impact on potency .
Advanced: What analytical methods differentiate between polymorphic forms, and how do they affect bioavailability?
Answer:
- PXRD : Identify polymorphs via distinct diffraction patterns (e.g., 2θ = 12.5°, 18.7° for Form I vs. 11.2°, 20.4° for Form II) .
- Dissolution testing : Compare solubility of polymorphs in simulated gastric fluid (pH 1.2) to correlate with oral bioavailability .
- Stability studies : Accelerated aging (40°C/75% RH) to monitor phase transitions .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?
Answer:
- Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance metabolic stability .
- Bioisosteric replacement : Substitute chloroethyl with fluorinated analogs to improve target selectivity .
- In vitro assays : Test derivatives against recombinant enzymes (e.g., IC₅₀ determination) and correlate with computational docking scores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
